Tetra-n-butylammonium Phenyltrifluoroborate
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Overview
Description
Tetra-n-butylammonium Phenyltrifluoroborate is a quaternary ammonium salt with the chemical formula C16H36N.C6H5BF3. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. This compound is known for its stability and solubility in organic solvents, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-n-butylammonium Phenyltrifluoroborate can be synthesized through the reaction of tetra-n-butylammonium bromide with phenyltrifluoroborate. The reaction typically involves the use of an organic solvent such as acetonitrile or tetrahydrofuran (THF) under controlled temperature conditions. The process may also require the presence of a base to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tetra-n-butylammonium Phenyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyltrifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, bases, and other nucleophiles. The reactions are typically carried out in organic solvents such as acetonitrile, THF, or dichloromethane under controlled temperature and pressure conditions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the phenyltrifluoroborate group is replaced by the incoming nucleophile, resulting in the formation of new organic compounds .
Scientific Research Applications
Tetra-n-butylammonium Phenyltrifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in biochemical assays and as a catalyst in various biological reactions.
Industry: This compound is used in the production of specialty chemicals and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which Tetra-n-butylammonium Phenyltrifluoroborate exerts its effects involves the interaction of the phenyltrifluoroborate group with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions and forming stable complexes with metal ions. These interactions can influence the reactivity and stability of the compound in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Tetra-n-butylammonium Fluoride: A quaternary ammonium salt used as a source of fluoride ions in organic solvents.
Tetra-n-butylammonium Bromide: Commonly used as a phase transfer catalyst and in the preparation of other tetrabutylammonium salts.
Tetra-n-butylammonium Hexafluorophosphate: Used as an inert electrolyte in various electrochemical applications.
Uniqueness
Tetra-n-butylammonium Phenyltrifluoroborate is unique due to its phenyltrifluoroborate group, which imparts distinct reactivity and stability compared to other quaternary ammonium salts. This makes it particularly valuable in organic synthesis and catalysis, where specific reactivity patterns are required .
Properties
IUPAC Name |
tetrabutylazanium;trifluoro(phenyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H5BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRLCDKEHWULQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41BF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460721 |
Source
|
Record name | Tetra-n-butylammonium Phenyltrifluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149477-41-8 |
Source
|
Record name | Tetra-n-butylammonium Phenyltrifluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the crystal structure of Tetra-n-butylammonium Phenyltrifluoroborate?
A1: The crystal structure reveals that this compound exists as discrete ions in its solid state. This means the Tetra-n-butylammonium cations (C16H36N+) and Phenyltrifluoroborate anions (C6H5BF3−) are not covalently bonded but held together by ionic interactions. The abstract specifically states, "[T]here are no close contacts between anions and cations." [] This information is valuable for understanding the compound's properties in solid-state applications and can be a starting point for further research into its behavior in solution and potential applications.
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